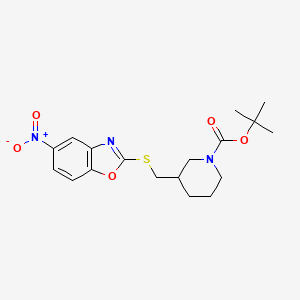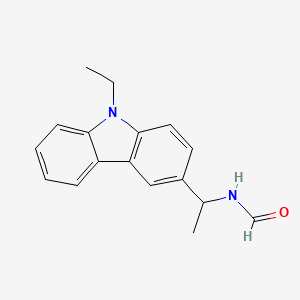
9-Ethyl-3-(1-(formylamino)ethyl)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-3-(1-(formylamino)ethyl)carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-(1-(formylamino)ethyl)carbazole typically involves multi-step organic reactions. One common method includes the alkylation of carbazole followed by formylation and subsequent amination. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often employs scalable processes such as continuous flow synthesis. This method enhances reaction efficiency and product yield while minimizing waste and energy consumption .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, strong acids or bases.
Major Products:
Oxidation: Carbazole-3,6-dione.
Reduction: Reduced carbazole derivatives.
Substitution: Alkylated or acylated carbazole derivatives.
Aplicaciones Científicas De Investigación
9-Ethyl-3-(1-(formylamino)ethyl)carbazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-Ethyl-3-(1-(formylamino)ethyl)carbazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, it has been shown to activate the p53 signaling pathway, leading to increased apoptosis and reduced proliferation of melanoma cells . The compound enhances the phosphorylation of p53 at Ser15 and activates downstream effectors such as p38-MAPK and c-Jun N-terminal kinase (JNK), which are crucial for its antitumor activity .
Comparación Con Compuestos Similares
9-Ethylcarbazole: A simpler derivative used in organic electronics and as a precursor for more complex carbazole derivatives.
3-Amino-9-ethylcarbazole: Commonly used as a chromogenic substrate in immunohistochemistry.
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor properties through the activation of the p53 pathway.
Uniqueness: 9-Ethyl-3-(1-(formylamino)ethyl)carbazole stands out due to its specific formylamino group, which imparts unique chemical reactivity and biological activity. Its ability to selectively target melanoma cells and activate the p53 pathway makes it a promising candidate for anticancer research .
Propiedades
Número CAS |
52916-24-2 |
|---|---|
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
N-[1-(9-ethylcarbazol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-14(16)15-10-13(8-9-17(15)19)12(2)18-11-20/h4-12H,3H2,1-2H3,(H,18,20) |
Clave InChI |
YUCFQWHWDZHHFY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


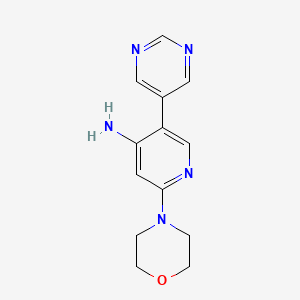


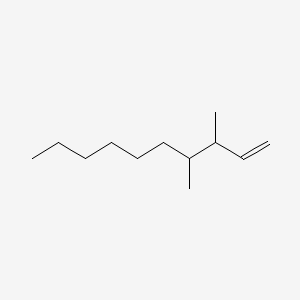
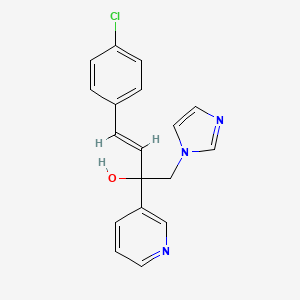
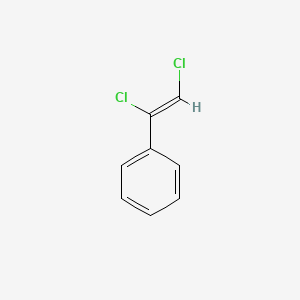
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
![Benzenepropanoic acid, 2,5-bis[(ethoxycarbonyl)oxy]-](/img/structure/B13947823.png)
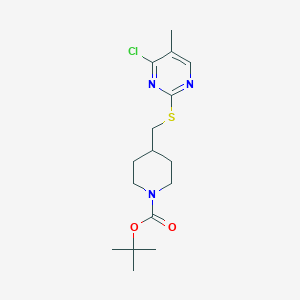
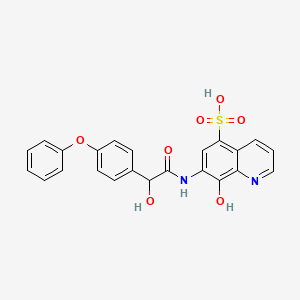

![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)
